Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride
Description
Historical Context and Chemical Classification
Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride (CAS: 1630807-17-8) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its structural complexity and synthetic versatility. First synthesized in the early 2010s as part of efforts to develop novel spirocyclic scaffolds, the compound emerged as a key intermediate in pharmaceutical research. Its classification within the diazaspiro[2.5]octane family places it among strained heterocycles, which are valued for their rigid three-dimensional architectures that enhance metabolic stability in drug candidates.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₉ClN₂O₂ | |
| Molecular Weight | 282.76 g/mol | |
| Parent Compound | 4,7-Diazaspiro[2.5]octane | |
| Functional Groups | Benzyl ester, hydrochloride |
The compound’s hydrochloride salt form enhances solubility, facilitating its use in synthetic protocols.
Significance in Heterocyclic Chemistry Research
This compound serves as a critical building block in synthesizing bioactive molecules. Its spirocyclic core, featuring a 5-membered and 2-membered ring fused at a single nitrogen atom, provides a scaffold for introducing diverse functional groups. This structural motif is increasingly employed as a non-classical bioisostere to replace traditional aromatic or aliphatic groups in drug molecules, thereby improving pharmacokinetic profiles.
Key applications include:
Systematic Nomenclature and Structural Taxonomy
The compound adheres to IUPAC nomenclature as This compound . Its structure comprises:
- Spiro[2.5]octane Core : A bicyclic system with a 5-membered (cyclohexane-like) and 2-membered (ethylene-like) ring fused at a single nitrogen atom.
- Diazaspiro Substituents : Two nitrogen atoms at positions 4 and 7 of the spiro system, with the 7-position substituted by a benzyl-protected carboxylate group.
The hydrochloride counterion neutralizes the carboxylate group, stabilizing the molecule for storage and handling.
Position within Diazaspiro Compound Family
This compound occupies a specialized niche within the diazaspiro family, characterized by:
Its functionalized structure distinguishes it from simpler diazaspiro analogs, enabling targeted modifications in medicinal chemistry.
Current Research Landscape and Academic Interest
Recent advancements highlight the compound’s growing relevance:
- Synthetic Methodologies :
- Biological Applications :
- Antitubercular Agents : Derivatives incorporating nitrofuran groups show potent activity against Mycobacterium tuberculosis.
Properties
IUPAC Name |
benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-13(18-10-12-4-2-1-3-5-12)16-9-8-15-14(11-16)6-7-14;/h1-5,15H,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEORKAUAONTHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CCN2)C(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and General Synthetic Strategy
The synthesis typically begins with a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate as the key raw material. This precursor undergoes a series of transformations including substitution, protective group manipulation, deprotection, and reduction to yield the target compound.
The synthetic route avoids hazardous reagents such as boron trifluoride diethyl etherate when possible, improving safety and scalability for industrial production.
Stepwise Preparation Method
| Step No. | Reaction Type | Reagents & Conditions | Outcome / Intermediate |
|---|---|---|---|
| 1 | Nucleophilic Substitution | Compound I (e.g., (1-((((4-methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate) reacted with glycine methyl ester hydrochloride in organic solvent (acetonitrile preferred), with potassium carbonate as base, at room temperature under stirring. | Formation of compound II via nucleophilic substitution. |
| 2 | Protective Group Addition | Addition of benzyl or other protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to amine functionalities. | Protected intermediates suitable for further reactions. |
| 3 | Deprotection | Removal of protective groups under mild acidic or hydrogenolysis conditions depending on protecting group used. | Free amine or carboxylate groups exposed. |
| 4 | Reduction | Reduction of intermediate compounds using sodium borohydride in tetrahydrofuran at 0°C, often with boron trifluoride diethyl etherate added dropwise, followed by reflux for ~20 hours. | Formation of the spirocyclic amine core; final compound obtained after work-up. |
Detailed Reaction Conditions and Notes
-
- Nucleophile: Glycine methyl ester hydrochloride, used in molar excess (2-6 fold relative to compound I).
- Solvent: Acetonitrile is preferred for optimal yield and reaction rate.
- Base: Potassium carbonate (2-6 fold molar excess) facilitates deprotonation and substitution.
- Temperature: Room temperature with stirring.
- Outcome: Efficient substitution to form the carbamate intermediate.
-
- Benzyl is commonly used as a protecting group on nitrogen atoms due to its ease of removal by catalytic hydrogenation.
- Alternatives include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups depending on downstream synthetic requirements.
- Protective groups improve selectivity and prevent side reactions during subsequent steps.
-
- Sodium borohydride is employed as a reducing agent in tetrahydrofuran (THF) solvent.
- Boron trifluoride diethyl etherate is added dropwise at 0°C to activate the reduction, followed by reflux for approximately 20 hours.
- Post-reaction, the mixture is cooled and acidified with 6N HCl, then basified to pH 9 with NaOH for extraction.
- Organic extraction with dichloromethane yields the crude product, which is purified to obtain the target compound.
Safety and Industrial Considerations :
- The method avoids the use of highly toxic and flammable reagents where possible.
- The substitution and protective group steps are conducted under mild conditions to maximize safety and yield.
- The reduction step, while involving boron trifluoride diethyl etherate, is carefully controlled with temperature and reagent addition rates to minimize hazards.
Summary Table of Key Reagents and Conditions
| Reaction Step | Reagents | Solvent | Conditions | Notes |
|---|---|---|---|---|
| Nucleophilic Substitution | Glycine methyl ester hydrochloride, K2CO3 | Acetonitrile | Room temperature, stirring | Molar excess of nucleophile/base |
| Protective Group Addition | Benzyl chloride or Boc anhydride | Suitable organic solvent | Mild base or acid catalysis | Protects amine groups |
| Deprotection | Hydrogenation (Pd/C) or acid | Ethanol or acid medium | Room temperature to mild heating | Removes benzyl or Boc groups |
| Reduction | Sodium borohydride, BF3·OEt2 | THF | 0°C addition, then reflux 20 h | Controlled addition to avoid hazards |
Research Findings and Optimization
- The substitution reaction proceeds efficiently in acetonitrile with potassium carbonate, yielding high conversion rates to intermediate II.
- Protective group choice impacts subsequent steps; benzyl groups are favored for ease of removal and stability during reduction.
- The reduction step requires careful temperature control and slow addition of boron trifluoride diethyl etherate to prevent side reactions and ensure high purity.
- Post-reaction work-up involves acid-base extraction to isolate the free base or hydrochloride salt form of the compound.
- Purification is typically achieved by organic solvent extraction and drying, yielding the compound as a brown oil or crystalline solid.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate Hydrochloride
Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate
7-Benzyl-4,7-diazaspiro[2.5]octane Dihydrochloride
- Molecular Formula : C₁₃H₁₈N₂·2HCl
- Molecular Weight : 275.22 (estimated)
- Key Features :
- Applications : Used in fragment-based drug discovery for central nervous system targets .
Comparative Data Table
Research Findings and Implications
Steric and Electronic Effects :
- The tert-butyl group in tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride enhances stability but reduces reactivity compared to benzyl esters, making it suitable for prolonged synthetic steps .
- Benzyl esters (e.g., This compound ) offer higher lipophilicity, favoring blood-brain barrier penetration in neuroactive compounds .
Positional Isomerism :
- Carboxylate position (4 vs. 7) significantly impacts molecular conformation. For example, Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate may exhibit distinct hydrogen-bonding patterns in enzyme binding pockets compared to its 7-substituted analog .
Salt Forms :
- Hydrochloride salts improve solubility for in vitro assays, while dihydrochloride forms (e.g., 7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride ) are preferred for high-throughput screening due to enhanced dissolution .
Biological Activity
Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which incorporates nitrogen atoms into its framework. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C14H18N2O2·HCl
- Molecular Weight : 282.77 g/mol
- CAS Number : 954240-30-3
Synthesis
The synthesis of this compound typically involves the reaction of benzylamine with a spirocyclic precursor, often utilizing dichloromethane as a solvent and triethylamine as a catalyst. The reaction conditions are optimized to ensure high yield and purity through methods such as recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of various enzymes and receptors, potentially influencing critical biochemical pathways. The exact mechanisms are still under investigation, but initial studies suggest that it may exhibit effects similar to other compounds in its class that target neurotransmitter systems and cellular signaling pathways .
Pharmacological Potential
Research indicates that this compound has potential therapeutic applications, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies have shown that related compounds exhibit activity against Mycobacterium tuberculosis, suggesting that this compound may also possess similar properties .
- Neurological Effects : Given its structural similarity to known psychoactive compounds, there is interest in exploring its effects on the central nervous system, including potential anxiolytic or antidepressant properties.
Case Studies and Research Findings
- Antimicrobial Studies :
- Neuropharmacological Research :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected intermediates (e.g., tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate) are reacted with benzyl halides or activated esters under basic conditions (e.g., DMF, 70°C), followed by Boc deprotection using HCl/dioxane (4 M) to yield the hydrochloride salt . Purification typically involves silica gel chromatography (hexane:ethyl acetate gradients) or HPLC (C18 columns, MeCN/water with 0.1% formic acid) .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical Workflow :
- LCMS : Confirm molecular weight (e.g., m/z 248.76 for C11H21ClN2O2) and retention time (e.g., 1.27–1.32 minutes under SMD-TFA05 conditions) .
- NMR : Key signals include spirocyclic proton resonances (δ 3.2–4.0 ppm for CH2 groups) and benzyl aromatic protons (δ 7.2–7.4 ppm). 13C NMR confirms carbonyl (δ ~155 ppm) and quaternary carbons .
- HPLC-EE : For enantiopure derivatives, chiral columns (e.g., YMC-Actus Triart C18) resolve enantiomers with ee ≥95% .
Q. What are the recommended storage conditions to maintain stability?
- Store at 2–8°C in airtight, light-protected containers. The hydrochloride salt form enhances stability compared to freebase analogs, but prolonged exposure to moisture should be avoided .
Advanced Research Questions
Q. How can researchers optimize multi-step yields in derivatives of this spirocyclic scaffold?
- Case Study : In a 3-step synthesis (e.g., alkylation, deprotection, reductive amination), yields drop significantly in final steps (e.g., 31% in Example 405 ). Mitigation strategies:
- Use excess reagents (e.g., 2 equivalents of 1-bromo-2-methoxyethane) and catalytic tetrabutylammonium iodide to enhance reactivity .
- Azeotropic drying (toluene or n-butanol) after Boc deprotection minimizes residual HCl interference in subsequent steps .
Q. How do hygroscopic properties impact handling in catalytic applications?
- The hydrochloride salt is moderately hygroscopic, requiring anhydrous conditions for reactions like Suzuki couplings or Buchwald-Hartwig aminations. Pre-dry the compound under vacuum (40°C, 12 hrs) and use dry DMF or DCE as solvents .
Q. What strategies are employed to design bioactive analogs using this scaffold?
- Pharmaceutical Context : The spirocyclic core is a key motif in kinase inhibitors (e.g., Risdiplam derivatives ). Functionalization steps:
- Introduce fluorinated or trifluoromethyl groups at the benzyl position to enhance binding affinity .
- Replace the benzyl ester with heteroaryl moieties (e.g., pyrimidines) via Pd-catalyzed cross-coupling .
Q. How are discrepancies in spectral data resolved during structural elucidation?
- Example : Conflicting NMR signals may arise from rotamers or salt forms. Solutions include:
- Variable-temperature NMR to identify dynamic processes (e.g., Boc group rotation ).
- HRMS cross-validation (e.g., m/z 727 [M+H]+ for intermediates ) to confirm molecular formulas.
- X-ray crystallography for ambiguous cases, though limited by crystal formation challenges in hydrochloride salts.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
